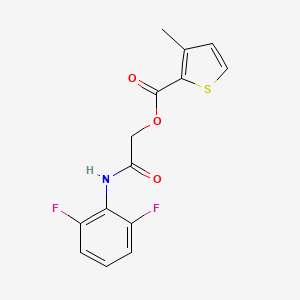

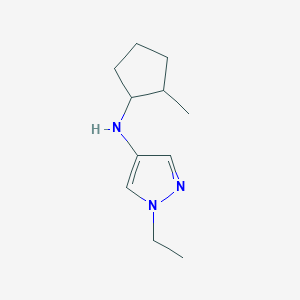

9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Properties of Ortho-linked Polyamides

The compound 9-(4-(tert-butyl)phenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide's applications in scientific research include its role in the synthesis and study of new polyamides. For instance, Hsiao, Yang, and Chen (2000) synthesized ortho-linked polyamides utilizing aromatic nucleophilic substitution reactions involving 4-tert-butylcatechol. These polyamides, characterized by their noncrystalline nature, solubility in polar solvents, and thermal stability, indicate the potential of such compounds in materials science, particularly in the development of flexible, durable films suitable for various applications, including coatings and films with high thermal resistance Hsiao, Yang, & Chen, 2000.

Hetero Diels-Alder Synthesis

In another research avenue, Tolman, Hanuš, and Sedmera (1999) utilized a cycloaddition reaction involving a tert-butyl nitrosoformate derivative in the synthesis of (Z)-zeatin and (Z)-isozeatin, highlighting a synthetic pathway that leverages the reactivity of tert-butyl and nitrophenyl groups. This work underscores the compound's relevance in synthetic organic chemistry, particularly in the generation of agriculturally significant compounds like cytokinins Tolman, Hanuš, & Sedmera, 1999.

Development of Hexacyclic Binuclear Tin Complexes

Jiménez‐Pérez et al. (2000) reported the synthesis of new hexacyclic bimetallic tin compounds derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide, showcasing the application of tert-butyl phenyl derivatives in the development of complex organometallic structures. These compounds, characterized by their planar ligand skeletons and coordination to tin atoms, contribute to the field of organometallic chemistry, particularly in understanding the structural and electronic properties of tin-based complexes Jiménez‐Pérez et al., 2000.

Magnetism in Organic Nitroxides

Field and Lahti (2003) explored the magnetism of β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid, a compound structurally related to the subject compound, demonstrating its 1-D Heisenberg antiferromagnetic behavior. This research highlights the potential of tert-butyl phenyl derivatives in the study of magnetic properties in organic materials, which could have implications for the development of molecular magnets and spintronic devices Field & Lahti, 2003.

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives incorporating N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, demonstrating significant cytotoxicity against human cancer cell lines. This work illustrates the compound's utility in the development of novel anticancer agents, leveraging the structural features of the tert-butyl and nitrophenyl groups for therapeutic applications Kumar et al., 2009.

Propiedades

IUPAC Name |

9-(4-tert-butylphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c1-22(2,3)13-6-10-14(11-7-13)27-20-17(25-21(27)30)16(18(23)29)24-19(26-20)12-4-8-15(9-5-12)28(31)32/h4-11H,1-3H3,(H2,23,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUUVNSZQUWGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740368.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B2740373.png)

![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)

![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)

![8-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)

![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)